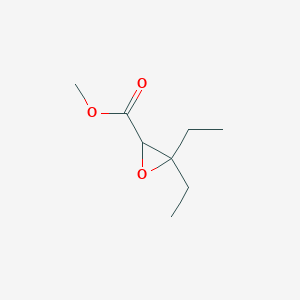![molecular formula C11H19NO2 B13183240 3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxycyclobutyl group attached to the piperidin-2-one core. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidin-2-one and 1-hydroxycyclobutane.
Reaction Conditions: The reaction involves the alkylation of piperidin-2-one with 1-hydroxycyclobutane under basic conditions. Common bases used include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the piperidin-2-one core can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound’s effects are mediated through pathways such as the inhibition of cyclooxygenase (COX) enzymes or modulation of neurotransmitter receptors.
Comparison with Similar Compounds
3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one can be compared with other similar compounds:
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-[2-(1-hydroxycyclobutyl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C11H19NO2/c13-10-9(3-1-8-12-10)4-7-11(14)5-2-6-11/h9,14H,1-8H2,(H,12,13) |
InChI Key |
FDMSUZOSKWKEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)CCC2(CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine](/img/structure/B13183173.png)
![{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13183181.png)

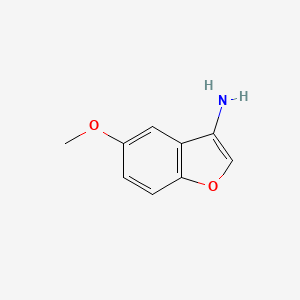
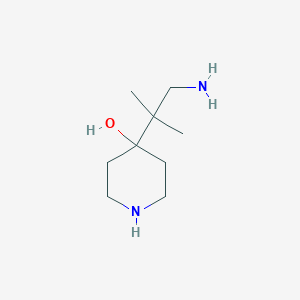


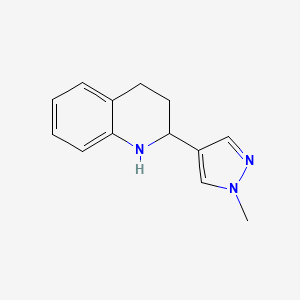
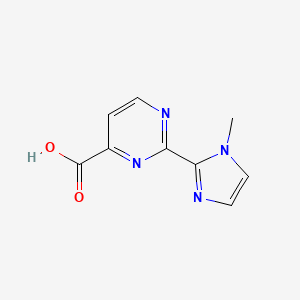
![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
![2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine](/img/structure/B13183234.png)
![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
